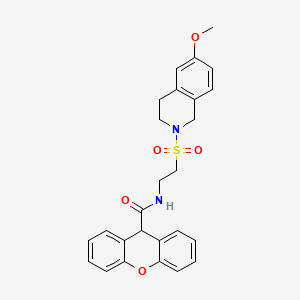
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline group, which is a type of isoquinoline, a nitrogen-containing heterocyclic compound. The 6-methoxy- indicates the presence of a methoxy group (OCH3) on the 6th carbon of the isoquinoline ring. The sulfonyl group (SO2) is a common functional group in organic chemistry, and the ethyl-9H-xanthene-9-carboxamide part of the molecule suggests the presence of a xanthene backbone, which is a tricyclic system .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic systems (the isoquinoline and xanthene rings) and various functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially be reduced to a sulfide or oxidized to a sulfate. The isoquinoline nitrogen might be able to act as a base or nucleophile. The xanthene system could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar sulfonyl group and the potentially basic isoquinoline nitrogen might make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would likely be quite high due to the presence of multiple ring systems .科学的研究の応用
Synthesis and Medicinal Chemistry
- Quinazoline Derivatives as Thymidylate Synthase Inhibitors : Research into quinazoline derivatives, including those with methoxy, ethoxy, and sulfonyl substituents, has demonstrated their potential as thymidylate synthase inhibitors. These compounds exhibit cytotoxicity against certain cancer cell lines, indicating their potential use as antitumor agents. The methoxy substituent, in particular, enhances aqueous solubility, suggesting improved bioavailability for such compounds (Marsham et al., 1989).
- Isothiazoloquinolones for Antibacterial Applications : The synthesis of isothiazoloquinolones, employing sulfonylquinolone intermediates, has been reported for the development of broad-spectrum antibacterial agents effective against resistant strains like MRSA. This highlights the role of sulfonyl and methoxy groups in the synthesis of compounds with significant antibacterial properties (Hashimoto et al., 2007).
- HDAC Inhibitors for Prostate Cancer : A series of tetrahydroquinolines with sulfonyl groups has shown potent inhibitory activity against histone deacetylases (HDACs) and marked cytotoxicity against prostate cancer cells. Such compounds represent promising leads for the development of new treatments for prostate cancer (Liu et al., 2015).
Organic Synthesis
- Advanced Synthetic Methods : Research on the Bischler–Napieralski isoquinoline synthesis has led to the discovery of both normal and abnormal reaction products, advancing our understanding of reaction mechanisms and expanding the toolkit for synthesizing complex heterocyclic compounds (Doi et al., 1997).
Antimicrobial and Antitumor Agents
- Antimicrobial Quinazolines : New quinazoline derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of sulfonyl-containing compounds in addressing infectious diseases (Desai et al., 2007).
- PI3K Inhibitors and Anticancer Agents : Studies have proposed sulfonamino-substituted benzamides as novel structures for PI3K inhibitors with significant antiproliferative activities against cancer cell lines. These findings underline the potential of methoxy and sulfonylamino groups in the development of anticancer therapies (Shao et al., 2014).
将来の方向性
The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug. Alternatively, if the compound has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .
特性
IUPAC Name |
N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-32-20-11-10-19-17-28(14-12-18(19)16-20)34(30,31)15-13-27-26(29)25-21-6-2-4-8-23(21)33-24-9-5-3-7-22(24)25/h2-11,16,25H,12-15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJQIEKHGZINTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
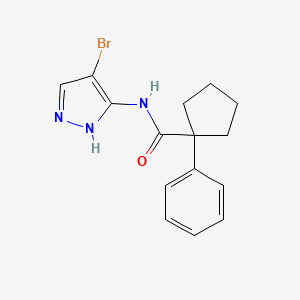
![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2865441.png)
![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865442.png)
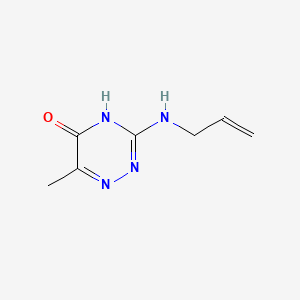

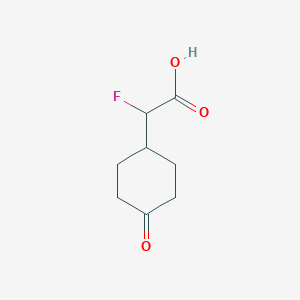
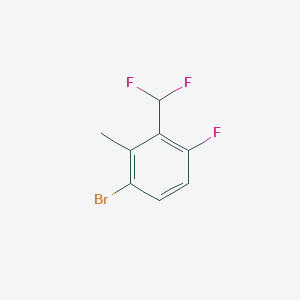
![1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2865453.png)
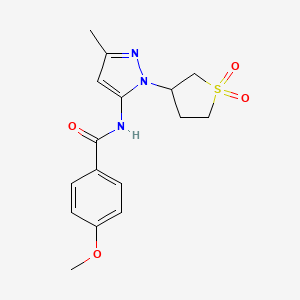
![5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2865455.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide](/img/structure/B2865457.png)
![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2865459.png)
![ethyl 4-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2865460.png)
![9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B2865461.png)
